N,N'-bis(3-acetylphenyl)nonanediamide CAS number and structure
N,N'-bis(3-acetylphenyl)nonanediamide CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
This technical guide provides an in-depth overview of N,N'-bis(3-acetylphenyl)nonanediamide, a diamide compound of interest for various research and development applications.
| Identifier | Value |
| Compound Name | N,N'-bis(3-acetylphenyl)nonanediamide |
| CAS Number | 316144-76-0[1] |
| Molecular Formula | C25H30N2O4[1] |
| Molecular Weight | 422.52 g/mol |
Chemical Structure
The chemical structure of N,N'-bis(3-acetylphenyl)nonanediamide is characterized by a central nonanediamide linker connecting two 3-acetylphenyl moieties.
Figure 1. Chemical Structure of N,N'-bis(3-acetylphenyl)nonanediamide.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source |
| Boiling Point | 665.7±55.0 °C | ChemicalBook[1] |
| Density | 1.121±0.06 g/cm³ | ChemicalBook[1] |
| pKa | 12.96±0.70 | ChemicalBook[1] |
Synthesis
A specific, peer-reviewed synthesis protocol for N,N'-bis(3-acetylphenyl)nonanediamide is not currently available in the searched scientific literature. However, based on general principles of amide synthesis, a plausible and efficient synthetic route involves the acylation of 3-aminoacetophenone with nonanedioyl dichloride. This reaction is a common method for the formation of diamides from a diamine (or in this case, two monoamines) and a diacyl chloride.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of two equivalents of 3-aminoacetophenone with one equivalent of nonanedioyl dichloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis workflow for N,N'-bis(3-acetylphenyl)nonanediamide.
Hypothetical Experimental Protocol
Materials:
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3-Aminoacetophenone
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Nonanedioyl dichloride
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine or Pyridine
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoacetophenone (2.0 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an anhydrous solvent like dichloromethane.
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Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of nonanedioyl dichloride (1.0 equivalent) in the same anhydrous solvent dropwise to the stirred reaction mixture.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N,N'-bis(3-acetylphenyl)nonanediamide.
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Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Potential Biological Relevance and Applications
While no specific biological activities for N,N'-bis(3-acetylphenyl)nonanediamide have been reported in the available literature, the structural motifs present in the molecule suggest potential areas for investigation. Aromatic amides and diamides are known to exhibit a wide range of biological activities.
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Antimicrobial Agents: Aromatic amide derivatives have been studied for their potential as antibacterial and antifungal agents.[2][3] The presence of two aromatic rings and amide linkages could confer antimicrobial properties.
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Insecticidal Activity: Certain diamide compounds, particularly anthranilic diamides, are known to act as insecticides by targeting ryanodine receptors in insects.[4][5] While the structure of N,N'-bis(3-acetylphenyl)nonanediamide differs significantly from these, its diamide core warrants investigation for potential insecticidal properties.
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Enzyme Inhibition: The acetylphenyl groups could potentially interact with the active sites of various enzymes, making the compound a candidate for screening as an enzyme inhibitor.
It is important to emphasize that these are hypothetical applications based on the activities of structurally related compounds. Rigorous biological screening and pharmacological studies are necessary to determine the actual biological profile of N,N'-bis(3-acetylphenyl)nonanediamide.
Experimental Workflows and Signaling Pathways
As there is no published research on the biological effects of N,N'-bis(3-acetylphenyl)nonanediamide, there are no established experimental workflows or known signaling pathways associated with this compound.
Should this molecule be investigated for a specific biological activity, a general workflow for initial screening could be proposed.
Caption: A general workflow for the initial biological screening of a novel compound.
References
- 1. N,N'-bis(3-acetylphenyl)nonanediamide CAS#: 316144-76-0 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
